molecular formula C12H24Cl2N2 B1398331 n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride CAS No. 1220016-89-6

n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride

Cat. No. B1398331
CAS RN: 1220016-89-6
M. Wt: 267.24 g/mol
InChI Key: ODNSMZRAOQIUFZ-UHFFFAOYSA-N
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Description

N-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride, commonly referred to as NAPM-DHC, is a synthetic compound used in a variety of laboratory experiments and research studies. NAPM-DHC is an important research tool as it has a wide range of applications in biochemistry and physiology, including the study of enzyme kinetics, signal transduction, and drug-receptor interactions.

Scientific Research Applications

  • Catalysis and Synthesis : One application involves its use in catalysis, particularly in the gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines. This process forms substituted pyrrolidine and piperidine derivatives, showcasing the compound's role in synthesizing complex organic structures (Mukherjee & Widenhoefer, 2011).

  • Asymmetric Synthesis : The compound is used in asymmetric synthesis, such as in the formation of 8-aminoindolizidine from chiral 2-pyrroleimines. This involves diastereoselective addition and ring-closing metathesis, illustrating its utility in stereocontrolled organic synthesis (Albano et al., 2008).

  • Synthesis of α‐Amino‐γ‐lactams : Another significant application is in the synthesis of α‐amino‐γ‐lactams through palladium-catalyzed intramolecular allylic alkylation. This process highlights its role in the formation of complex lactam structures, which are important in pharmaceutical chemistry (Thies & Kazmaier, 2014).

  • Formation of Substituted Piperidines and Pyrrolidines : Research also shows its use in the rhodium(III)-catalyzed allylic C-H bond amination, forming various substituted cyclic amines like pyrrolidines and piperidines. This application is crucial in the synthesis of cyclic amine structures (Cochet et al., 2012).

  • Organic Synthesis Methods : It is also involved in studies focused on the isomerization of N-allyl compounds and their transformation into N-(1-propenyl) compounds, which are valuable in the synthesis of various organic compounds (Krompiec et al., 2008).

  • Synthesis of Allylic Amines : The compound is used in the synthesis of allylic amines, an area critical to the development of various synthetic intermediates and bioactive agents. This includes techniques for stereocontrolled construction of allylic amines (Grange, Clizbe, & Evans, 2016).

  • Chiral Ligand Synthesis : Additionally, it has applications in the synthesis of chiral ligands for use in asymmetric allylic alkylation, showcasing its importance in stereoselective synthesis (Mino et al., 2018).

  • Late-Stage Functionalization : The compound has been utilized in late-stage intermolecular allylic C-H amination, enabling the functionalization of natural products and altering their biological profiles. This application is significant in medicinal chemistry and drug development (Ide et al., 2021).

properties

IUPAC Name

N-(piperidin-4-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2.2ClH/c1-3-9-14(10-4-2)11-12-5-7-13-8-6-12;;/h3-4,12-13H,1-2,5-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNSMZRAOQIUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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